BenchChemオンラインストアへようこそ!

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea

Alkylation kinetics Structure–reactivity relationship Chemical probe design

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea is an unsymmetrical N-aryl-N′-haloethyl urea that integrates two synthetically enabling features: a 4-fluorophenyl ring common to pharmacologically active kinase– and tubulin-targeting chemotypes , and a primary bromoethyl side chain that serves as a superior alkylating electrophile. With a molecular weight of 261.09 g·mol⁻¹, a calculated LogP of ~2.1, and a topological polar surface area of ~41 Ų, it occupies favourable oral drug-like chemical space while retaining the intrinsic capacity for further derivatisation through nucleophilic displacement of the terminal bromide.

Molecular Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
CAS No. 246236-34-0
Cat. No. B3040874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromoethyl)-N'-(4-fluorophenyl)urea
CAS246236-34-0
Molecular FormulaC9H10BrFN2O
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NCCBr)F
InChIInChI=1S/C9H10BrFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
InChIKeyUNQLYVYTVKPOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)-N'-(4-fluorophenyl)urea (CAS 246236-34-0): A Bifunctional Aryl Urea Building Block and Haloethyl Scaffold for Targeted Probe Design and Medicinal Chemistry


N-(2-bromoethyl)-N'-(4-fluorophenyl)urea is an unsymmetrical N-aryl-N′-haloethyl urea [1] that integrates two synthetically enabling features: a 4-fluorophenyl ring common to pharmacologically active kinase– and tubulin-targeting chemotypes [2], and a primary bromoethyl side chain that serves as a superior alkylating electrophile . With a molecular weight of 261.09 g·mol⁻¹, a calculated LogP of ~2.1, and a topological polar surface area of ~41 Ų, it occupies favourable oral drug-like chemical space [1] while retaining the intrinsic capacity for further derivatisation through nucleophilic displacement of the terminal bromide.

Why the Bromoethyl Leaving Group Makes N-(2-Bromoethyl)-N'-(4-fluorophenyl)urea Non-Interchangeable with Its Chloroethyl Analog: A Procurement-Relevant Reactivity Analysis


Despite sharing the 4-fluorophenyl-urea pharmacophore with the well-characterised N-(2-chloroethyl)-N'-(4-fluorophenyl)urea antimitotic series [1], the bromo derivative cannot be substituted on a simple potency-equivalence basis. The C–Br bond is significantly weaker than the C–Cl bond, resulting in markedly faster nucleophilic substitution kinetics that alter both the rate and the profile of protein alkylation [2]. In addition, the computed LogP of the bromoethyl compound (≈2.1) exceeds that of its chloroethyl congener, which may shift membrane permeability and off-target binding when the two are compared in the same assay system [3]. These divergent physicochemical and reactivity parameters demand compound-specific validation rather than generic substitution in any exploratory biology or SAR campaign.

N-(2-Bromoethyl)-N'-(4-fluorophenyl)urea (CAS 246236-34-0): Quantified Evidence of Differential Reactivity, Physicochemical Profile, and Synthetic Utility Against Closest Comparators


Enhanced Alkylation Kinetics of the 2-Bromoethyl Urea vs. the 2-Chloroethyl Analog – Leaving-Group Basis

The target compound bears a primary alkyl bromide, whereas its closest structural comparator, N-(2-chloroethyl)-N'-(4-fluorophenyl)urea (CAS 13908-32-2), carries a primary alkyl chloride. In bimolecular nucleophilic substitution (SN2) reactions, bromide is a leaving group that is approximately 10³- to 10⁴-fold more reactive than chloride under analogous conditions [1]. This difference directly translates into faster covalent adduct formation with biological nucleophiles, including the Cys-239 residue of β-tubulin that is the established target of the chloroethyl urea (CEU) class [2]. While the chloroethyl analog 4-tBCEU exhibits an IC50 of 11.6 ± 0.7 µM against wild-type CHO cells [2], head-to-head antiproliferative data for the bromo compound have not been published; the enhanced electrophilicity is, however, a predictable class-level inference based on well-established physical-organic principles [1].

Alkylation kinetics Structure–reactivity relationship Chemical probe design

Lipophilicity Differential vs. Chloroethyl and Other Haloethyl Urea Congeners

The calculated octanol–water partition coefficient (LogP) for N-(2-bromoethyl)-N'-(4-fluorophenyl)urea is approximately 2.09–2.34 [1]. In comparison, the chloroethyl congener N-(2-chloroethyl)-N'-(4-fluorophenyl)urea (molecular weight 216.64 g·mol⁻¹) has a lower computed LogP. The contribution of the bromine atom (Hansch πₓ ≈ +0.86 for aliphatic Br) relative to chlorine (πₓ ≈ +0.39 for aliphatic Cl) adds roughly +0.5 LogP units to the bromoethyl compound [2]. This elevated lipophilicity can influence membrane permeability, plasma protein binding, and intracellular accumulation, all of which must be accounted for when selecting a compound for cell-based assays or in vivo pharmacokinetic studies [3].

Lipophilicity Physicochemical property Permeability

Synthetic Versatility as a Bifunctional Intermediate for Late-Stage Derivatisation

The terminal bromoethyl group enables a broad scope of post-synthetic transformations that are significantly slower or impractical with the chloroethyl congener. Specifically, the bromoethyl urea can undergo facile nucleophilic substitution with amines, thiols, alkoxides, and azide under mild conditions [1]. In contrast, the chloroethyl analog requires harsher conditions (elevated temperature, strong base, or catalytic iodide) for equivalent displacement reactions [2]. This makes the bromoethyl urea a preferred scaffold for generating focused libraries of substituted ethyl-amino, ethyl-thio, or ethyl-oxy urea derivatives in a single step without protective-group manipulation .

Synthetic intermediate Nucleophilic substitution Medicinal chemistry building block

Commercial Availability and Purity Specification vs. Closest Comparators

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea is available from specialty chemical suppliers at purities of ≥98% (Leyan ) and ≥95% (Apollo Scientific ), with the product offered as a custom-synthesis item rather than a stock catalogue staple. The chloroethyl analog (CAS 13908-32-2) is more widely stocked (Santa Cruz Biotechnology, Apollo Scientific, Key Organics) at 95–98% purity, reflecting its longer history as a research tool . The bromo compound's more limited commercial footprint means that lead times and minimum order quantities may differ, but the achievable purity is comparable.

Chemical sourcing Purity Supplier comparison

Research and Industrial Application Scenarios for N-(2-Bromoethyl)-N'-(4-fluorophenyl)urea Based on Verified Quantitative Differentiation


Covalent Chemical Probe Design for Target Engagement Studies

The bromoethyl urea's enhanced electrophilicity (10³–10⁴-fold over chloroethyl in SN2 reactions [1]) makes it an ideal warhead for activity-based protein profiling (ABPP) probes aimed at capturing cysteine residues in tubulin, kinases, or other nucleophile-rich targets. Investigators building on the CEU pharmacophore scaffold established by Mounetou et al. [2] can exploit the faster alkylation kinetics to detect low-abundance or transient protein interactions that the chloroethyl analog may miss.

Divergent Med-Chem SAR Exploration of the Haloethyl Position

When a structure–activity relationship campaign around the 4-fluorophenyl urea series requires systematic variation of the electrophilic warhead, the bromoethyl compound provides a higher-reactivity benchmark against which the chloroethyl and iodoethyl congeners can be evaluated. The ~+0.5 LogP increment relative to the chloroethyl standard [1] additionally permits the team to probe the effect of lipophilicity on cellular potency and selectivity within a congeneric series.

High-Throughput Derivatisation to Access Diverse Urea Libraries

Synthetic groups preparing focused libraries of N-aryl-N′-substituted ureas can use the bromoethyl intermediate as a late-stage diversification point. Under mild SN2 conditions (25–60 °C in DMF or MeCN), the primary bromide reacts cleanly with amine, thiol, azide, and alkoxide nucleophiles, delivering final compounds in 70–95% yields [2]. This outperforms the chloroethyl analog, which generally requires higher temperatures and yields 50–85% for comparable transformations [2].

Physicochemical Profiling for ADME Optimisation Studies

The computed LogP (≈2.1) and topological polar surface area (≈41 Ų) of the bromoethyl urea place it within favourable oral drug-like chemical space [3]. Teams performing parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens can directly compare the bromoethyl and chloroethyl compounds to isolate the contribution of halogen lipophilicity to passive permeability, plasma protein binding, and metabolic stability, thereby informing the design of the next iteration of urea-based lead candidates [3].

Quote Request

Request a Quote for N-(2-bromoethyl)-N'-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.